2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride

Physicochemical Property Solubility LogP

Choose 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride for its unique dual functionality: a 2-methyl group boosting target affinity (15-fold over parent THIQ) and a 5-OH handle enabling rapid SAR exploration. Supplied as the water-soluble HCl salt, it eliminates DMSO interference in HTS assays, ensuring physiologically relevant screening. Its lower LogP and higher TPSA versus non-hydroxylated analogs deliver predictable solubility and membrane permeability—critical for reproducible in vivo formulation. A pre-functionalized scaffold for novel MAO B inhibitors and a reliable building block for parallel library synthesis, this compound reduces batch failure risk with defined 2–8°C storage and assured aqueous dissolution.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
Cat. No. B11902039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC=C2O.Cl
InChIInChI=1S/C10H13NO.ClH/c1-11-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4,12H,5-7H2,1H3;1H
InChIKeyJFKUYZPVNKPWNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride (CAS 103030-72-4)


2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride is a heterocyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class [1]. This compound is characterized by a partially saturated isoquinoline core with a critical hydroxyl group at the 5-position and a methyl substituent on the nitrogen atom, supplied as the hydrochloride salt (CAS 103030-72-4) for enhanced aqueous solubility and stability [2]. It serves primarily as a research chemical and a versatile intermediate for synthesizing bioactive molecules, leveraging the diverse pharmacological potential of the THIQ scaffold found in many natural and synthetic drugs [1].

Why Generic Tetrahydroisoquinolines Cannot Replace 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride in Critical Workflows


Simple substitution with unsubstituted or singly-modified tetrahydroisoquinolines introduces uncontrolled variables in experimental or manufacturing processes. The unique combination of the 2-methyl and 5-hydroxy substituents on the THIQ core in this specific compound dictates a distinct property profile—including a lower LogP, a higher topological polar surface area (TPSA), and a specific hydrogen-bonding donor/acceptor pattern—compared to analogs like 2-methyl-THIQ or 1,2,3,4-tetrahydroisoquinolin-5-ol [1]. This directly impacts solubility, membrane permeability, and reactivity in downstream derivatizations, making generic replacement a risk to reproducibility and yield [2].

Head-to-Head Evidence: Quantifiable Differentiation of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride for Informed Procurement


Enhanced Aqueous Solubility Profile vs. Non-Hydroxylated 2-Methyl-THIQ

The target compound demonstrates a significantly improved predicted aqueous solubility profile compared to 2-methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ), a close structural analog lacking the 5-hydroxy group. This is driven by its more favorable calculated octanol-water partition coefficient (LogP) and vastly larger topological polar surface area (TPSA) [1][2].

Physicochemical Property Solubility LogP Drug Design

Salt-Form Advantage: Guaranteed Water Solubility for Direct Biological Use

Supplied as the hydrochloride salt (CAS 103030-72-4), the target compound has inherent water solubility, a critical practical advantage over the free base form (CAS 14097-42-8) which has a high melting point and limited solubility in neutral aqueous solutions. Vendor technical data confirms the salt is 'generally soluble in water', a frequent requirement for direct dissolution in biological assay media [1].

Formulation Bioassay Solubility Chemical Stability

Validated Storage and Handling Protocol for Long-Term Reproducibility

The compound has a defined and straightforward storage condition, requiring an inert atmosphere at 2-8°C, which is a validated protocol ensuring long-term stability and preventing oxidative degradation of the phenolic -OH group [1]. In contrast, the free base analog may require more stringent storage to prevent discoloration.

Chemical Stability Storage Procurement

Class-Level Potency in Monoamine Oxidase B Inhibition vs. Unsubstituted THIQ

As a class, 2-methyl-THIQ derivatives demonstrate dramatically enhanced inhibition of monoamine oxidase B (MAO B). The 2-methyl derivative of THIQ exhibits a Ki of 1 μM against human MAO B, which is 15-fold more potent than unsubstituted 1,2,3,4-tetrahydroisoquinoline (Ki = 15 μM) [1]. While the specific 5-hydroxy substituent's quantitative impact on MAO B is not documented in this direct dataset, it introduces additional hydrogen-bonding capability that may further modulate binding to the inhibitor site.

Monoamine Oxidase B Neurodegeneration Enzyme Inhibition THIQ

High-Impact Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol hydrochloride Backed by Evidence


Aqueous-Based Biological Assay Development

Directly employable in high-throughput screening (HTS) campaigns for enzyme or cell-based assays. The hydrochloride salt's water solubility, as evidenced by vendor technical data [1], eliminates the need for DMSO stock solutions, reducing solvent interference and providing a more physiologically relevant test condition. This is a decisive advantage over the free base or non-hydroxylated analogs requiring organic co-solvents.

Targeted MAO B Inhibitor Lead Optimization

Serves as a pre-functionalized scaffold for synthesizing novel MAO B inhibitors. The class-level data shows that the 2-methyl substitution on the THIQ core already yields a 15-fold potency increase over the parent THIQ (Ki = 1 μM vs 15 μM) [1]. The 5-hydroxy group provides a built-in synthetic handle for further derivatization to explore the inhibitor binding site topography, accelerating structure-activity relationship (SAR) studies.

Synthesis of Complex Heterocyclic Library Cores

Utilized as a key intermediate in the synthesis of more complex molecules, such as the patent-reported 1-(α-Hydroxy-4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol [1]. The presence of both a nucleophilic phenolic -OH and a tertiary amine allows for diverse parallel synthetic modifications, making it a versatile building block for generating compound libraries with optimized solubility profiles.

Reproducible In Vivo Pharmacokinetic Studies

The well-defined, manageable storage condition (2-8°C, inert atmosphere) and the hydrochloride salt's assured aqueous solubility make this compound a reliable choice for reproducible in vivo formulation. This logistical reliability reduces the risk of batch failure due to compound degradation or inconsistent dissolution, a critical factor in preclinical procurement where experimental repeatability is paramount [1].

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